Aluminum oxide hydroxide

Description

Contextual Significance of Aluminum Oxyhydroxides in Inorganic Chemistry and Materials Research

Aluminum oxyhydroxides, often found as key components of the aluminum ore bauxite (B576324), are crucial intermediates in the production of alumina (B75360) (Al₂O₃), a material with widespread industrial applications. wikipedia.orgwikipedia.org Their significance extends far beyond being a precursor material. In materials science, aluminum oxyhydroxides are valued for their use as fire retardant fillers in polymers, where upon heating, they release water vapor that cools the material and dilutes flammable gases. They also serve as fillers in composite materials to enhance mechanical properties and thermal stability. Furthermore, their nanostructured forms are explored for applications in catalysis, adsorption, and even drug delivery due to their high surface area and biocompatibility. nih.gov The unique properties of aluminum oxyhydroxides, such as high thermal stability and nanoporous morphology, make them a subject of intense research for developing advanced materials.

Overview of Crystalline Polymorphs and Their Structural Distinctions

Aluminum oxide hydroxide (B78521) exists in several crystalline forms, known as polymorphs. These polymorphs share the same chemical formula, AlO(OH), but differ in their crystal structures, leading to distinct physical and chemical properties. The primary polymorphs include boehmite (γ-AlOOH) and diaspore (B1175340) (α-AlOOH), with pseudoboehmite being a closely related, less crystalline form. wikipedia.orgfuncmater.com A high-pressure polymorph, δ-AlOOH, has also been identified. mdpi.com

Boehmite (γ-AlOOH)

Boehmite possesses an orthorhombic crystal structure characterized by double layers of aluminum-oxygen octahedra. researchgate.net These layers are linked by hydrogen bonds. pnas.org It is a key intermediate in the thermal decomposition of aluminum hydroxides to alumina. Boehmite is noted for its high thermal stability, up to approximately 450°C, and its nanoporous structure. The structure of boehmite consists of a cubic close-packed arrangement of oxygen and hydroxyl groups, with aluminum ions occupying the octahedral sites within this framework. mdpi.com

Diaspore (α-AlOOH)

Diaspore, the most stable polymorph of AlOOH, also has an orthorhombic crystal structure. cambridge.org Its structure is based on a hexagonal close-packed arrangement of oxygen atoms, with aluminum atoms occupying half of the octahedral sites. arizona.edu This arrangement results in double chains of edge-sharing AlO₆ octahedra that run parallel to the c-axis. arizona.edu Diaspore is thermodynamically more stable than boehmite under ambient conditions. rsc.org

Pseudoboehmite

Pseudoboehmite is a poorly crystalline form of boehmite, often described as nanocrystalline or gelatinous. funcmater.comavant-al.com It shares the fundamental layered structure of boehmite but has a significantly smaller crystallite size, typically less than 10 nm. funcmater.comavant-al.com This results in a higher specific surface area and larger pore volume compared to well-crystalline boehmite. funcmater.comxradsorbent.com Pseudoboehmite also contains a higher water content, which is intercalated between the octahedral layers. wikipedia.org Due to its fine particle size and high surface area, it is a crucial precursor for producing high-performance catalysts and adsorbents. funcmater.com

Delta-AlOOH (δ-AlOOH)

Delta-AlOOH (δ-AlOOH) is a high-pressure polymorph of aluminum oxide hydroxide. mdpi.comresearchgate.net It can be synthesized from diaspore or boehmite under high-pressure and high-temperature conditions. mdpi.com At ambient conditions, δ-AlOOH exists as a metastable phase with an orthorhombic crystal structure (space group P2₁nm). mdpi.com This structure is characterized by a distorted rutile-type framework where AlO₆ octahedra share edges to form chains. geoscienceworld.orgresearchgate.net With increasing pressure, δ-AlOOH undergoes a phase transition to a structure with higher symmetry (Pnnm), which involves the symmetrization of hydrogen bonds. mdpi.comgeoscienceworld.org The study of δ-AlOOH is particularly relevant to geoscience for understanding water storage and transport within the Earth's mantle. geoscienceworld.orgaps.org

Historical Development of AlOOH Research and Modern Scientific Impetus

The study of aluminum oxyhydroxides has a long history, initially driven by their importance in the aluminum industry and as naturally occurring minerals. The Bayer process, developed in the late 19th century for refining bauxite ore, involves the precipitation of aluminum hydroxide, which is then calcined to produce alumina. samaterials.com This industrial process spurred early research into the different forms of aluminum hydroxides and oxyhydroxides.

In recent decades, the scientific impetus for AlOOH research has shifted towards its applications in advanced materials. The development of nanotechnology has opened new avenues for utilizing the unique properties of nanocrystalline boehmite and pseudoboehmite. Researchers are actively exploring their use in:

Catalysis: As supports for metal catalysts due to their high surface area and thermal stability. funcmater.com

Adsorption: For the removal of pollutants from water and air. nih.gov

Membranes: For filtration and separation processes. uq.edu.autaylorandfrancis.com

Flame Retardants: As environmentally friendly additives for polymers.

Biomaterials: In areas like drug delivery and as vaccine adjuvants.

Properties

IUPAC Name |

aluminum;oxygen(2-);hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAUWWUXCIMFIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-2].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

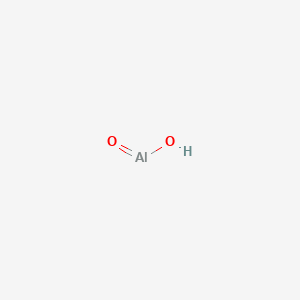

Molecular Formula |

AlHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051661 | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-23-6, 63957-70-0, 24623-77-6 | |

| Record name | Boehmite (Al(OH)O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM HYDROXIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Aluminum Oxide Hydroxide Polymorphs

Precipitation Techniques

Precipitation is a widely employed method for synthesizing aluminum oxide hydroxide (B78521) and its precursors due to its relative simplicity and scalability. This technique involves the formation of a solid phase from a solution by altering its chemical equilibrium, typically through the adjustment of pH.

Acid Precipitation Routes

Acid precipitation routes typically involve the digestion of an aluminum source in an acidic medium, followed by the controlled addition of a base to induce precipitation. A common approach begins with the dissolution of metallic aluminum in an acid, such as hydrochloric acid (HCl), to form a solution containing Al³⁺ ions. Subsequent neutralization with a base, like sodium hydroxide (NaOH), raises the pH, leading to the precipitation of aluminum hydroxide. nih.gov

Al(s) + 3HCl(aq) → AlCl₃(aq) + ³/₂H₂(g) AlCl₃(aq) + 3NaOH(aq) → Al(OH)₃(s) + 3NaCl(aq)

The initially formed aluminum hydroxide can then transform into aluminum oxide hydroxide polymorphs depending on the specific conditions. The characteristics of the final product are influenced by factors such as the concentration of the reactants and the final pH of the solution.

Alkaline Precipitation Routes

Alkaline precipitation is a cornerstone of industrial alumina (B75360) production, most notably in the Bayer process. In this method, bauxite (B576324) ore is digested in a hot, concentrated sodium hydroxide solution to form a supersaturated sodium aluminate solution. The subsequent precipitation of gibbsite [Al(OH)₃] is induced by cooling the solution and adding seed crystals of previously precipitated aluminum hydroxide. google.comgoogle.com This process is a rate-limiting step in the Bayer process and is influenced by various factors. mdpi.com

The precipitation from alkaline aluminate solutions is a complex process governed by the transformation of tetrahedrally coordinated aluminate ions in the solution to the octahedrally coordinated aluminum in the solid gibbsite structure. rsc.org The presence of different alkali metal ions can influence the morphology of the resulting crystals; for example, sodium aluminate solutions tend to produce hexagonal plates of gibbsite, while potassium aluminate solutions can yield elongated hexagonal prisms. researchgate.net

Table 1: Influence of Cations on Boehmite Morphology in Alkaline Precipitation

| Cation Present in Alkaline Solution | Resulting Boehmite Morphology |

|---|---|

| K⁺ | Rhombic |

| Na⁺ | Hexagonal |

| Li⁺ | Olive-like |

Data sourced from research on the dependence of boehmite morphology on cation ions. researchgate.net

Controlled Precipitation for Morphology and Crystallinity

The morphology and crystallinity of the precipitated this compound can be precisely controlled by manipulating the reaction parameters. Key factors include pH, temperature, reactant concentrations, and the rate of addition of the precipitating agent.

The pH of the precipitation environment plays a critical role in determining the resulting polymorph. For instance, precipitation at a pH of 7 often yields boehmite, while pH values in the range of 8 to 11 tend to favor the formation of bayerite. Amorphous aluminum hydroxide is typically formed at pH values of 5 and 6. researchgate.net The morphology of the particles is also pH-dependent, with observed changes from ultrafine floccules to irregular agglomerates as the pH increases. researchgate.net

Temperature is another crucial parameter. Higher temperatures generally promote the formation of more crystalline phases. The agitation rate during precipitation also has a significant impact, with higher agitation rates leading to the formation of smaller particles. ijera.com For example, one study found that an agitation rate of 200 rpm produced particles with a size of 3422 nm, whereas a rate of 10000 rpm resulted in much smaller particles of 279 nm. ijera.com

The introduction of seed crystals is a common strategy to control both the particle size and the crystalline phase of the precipitate. google.com In the Bayer process, gibbsite seed crystals are essential for inducing precipitation from the supersaturated sodium aluminate solution. google.com Recent research has shown that using highly dispersed nanosized Al₂O₃ seeds can significantly increase the precipitation rate of gibbsite and lead to smaller, more homogeneous particles. acs.org

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing well-crystallized this compound polymorphs. This technique involves heating an aqueous suspension of aluminum-containing precursors in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of the precursor materials, leading to the formation of thermodynamically stable phases with controlled morphologies.

Sol-Hydrothermal Crystallization

Sol-hydrothermal crystallization combines the principles of sol-gel chemistry with hydrothermal treatment. In this approach, a colloidal suspension, or sol, of an aluminum precursor is first prepared. This sol is then subjected to hydrothermal conditions, which promotes the crystallization of the desired this compound phase.

The sol-gel process itself allows for a high degree of control over the chemical composition and microstructure of the precursor material. researchgate.netresearchgate.net For example, pseudoboehmite can be synthesized via a sol-gel process using aluminum nitrate and ammonium hydroxide. researchgate.net The subsequent hydrothermal treatment of this pseudoboehmite can lead to the formation of well-defined crystalline boehmite. The properties of the final material, such as crystallite size and porosity, are influenced by the conditions of the sol-gel preparation and the subsequent hydrothermal treatment.

Influence of Reaction Conditions (pH, Temperature, Precursors) on Morphology and Phase

The morphology and crystalline phase of the this compound produced via hydrothermal synthesis are highly dependent on the reaction conditions. Key parameters that can be tuned to achieve desired outcomes include pH, temperature, reaction time, and the choice of aluminum precursor.

pH: The pH of the reaction medium has a profound effect on the final product. Acidic conditions during the hydrothermal treatment of gibbsite can lead to the formation of boehmite with elongated, 1D morphologies. scielo.br Conversely, neutral or alkaline conditions tend to favor the formation of lamellar (2D) or more equiaxed (3D) boehmite crystals. scielo.br

Temperature: Temperature is a critical factor in determining the crystalline phase. For instance, the hydrothermal treatment of aluminum chloride solutions shows that boehmite precipitation is negligible below 200°C but increases significantly at higher temperatures, reaching around 40% at 300°C. 911metallurgist.com The duration of the hydrothermal treatment also plays a role, with longer reaction times generally leading to higher crystallinity and larger crystal sizes.

Precursors: The choice of the initial aluminum-containing precursor can also direct the synthesis towards a specific polymorph. Common precursors include aluminum salts (e.g., aluminum nitrate, aluminum chloride), metallic aluminum, and other aluminum hydroxides like gibbsite. scielo.brbohrium.comscientific.net The hydrothermal treatment of anodic aluminum oxide (AAO) membranes can be used to synthesize AlOOH nanorod and nanotube arrays. daneshyari.com The concentration of the starting material can also influence the morphology; for example, hydrothermal synthesis using low concentrations of aluminum nitrate (0.1 mol/L) can produce plate-like boehmite particles, while higher concentrations (0.2 mol/L) can lead to the formation of wire-like structures. researchgate.net

Table 2: Effect of Hydrothermal Synthesis Conditions on AlOOH Morphology

| Precursor | Aluminum Concentration | Resulting Morphology |

|---|---|---|

| Al(NO₃)₃·9H₂O | 0.1 mol/L | 2-dimensional platelike particles |

| Al(NO₃)₃·9H₂O | 0.2 mol/L | 1-dimensional wire-like products |

Data sourced from research on morphology controlled aluminum oxide synthesis by hydrothermal reaction. researchgate.net

Dry Gel Conversion for Nanostructured AlOOH

Dry gel conversion is a facile method for producing nanostructured this compound, particularly boehmite, from an amorphous aluminum hydroxide dry gel. This technique involves the crystallization of the dry gel under steam treatment at elevated temperatures. The morphology of the resulting AlOOH nanostructures is highly dependent on the synthesis parameters, such as the water-to-gel ratio and the composition of the steam source.

In a typical process, an amorphous aluminum hydroxide precipitate is first dried to form a gel. This dry gel is then subjected to a steam treatment in an autoclave. The water-to-gel ratio has been identified as a critical factor in determining the final morphology of the nanostructured AlOOH. For instance, by adjusting this ratio, different nanostructures such as nanoparticles, nanoribbons, and nanorods can be selectively synthesized.

| Water-to-Gel Ratio | Resulting AlOOH Morphology | Dimensions |

| 1:1 | Nanoparticles of hydrated aluminum oxide | 80 ± 10 nm in size |

| 2:1 | Nanoribbons of AlOOH | 1–2 µm in length, 100 nm in width |

| >2:1 | Nanorods of boehmite AlOOH | 20–30 nm in diameter, 200–500 nm in length |

This table illustrates the effect of the water-to-gel ratio on the morphology of AlOOH synthesized via dry gel conversion at 200 °C. iaea.org

Furthermore, the composition of the steam source can also be manipulated to control the morphology. For example, using acetic acid solutions as the steam source in the dry-gel conversion of bayerite can lead to the formation of hierarchical boehmite structures. In this scenario, the water vapor provides the hydrothermal environment necessary for the formation of the boehmite crystalline structure, favoring a flake-like morphology, while acetic acid influences the transformation of these flakes into nanorods. researchgate.netrsc.org This method allows for the production of microsized hierarchical boehmite structures composed of aggregated nanostructured particles. researchgate.netrsc.org

Sol-Gel Processing and Alcoholate Hydrolysis

Sol-gel processing is a versatile wet-chemical technique used for the fabrication of metal oxides from a chemical precursor. The process involves the evolution of a sol (a colloidal solution) into a gel-like network. For the synthesis of this compound, the sol-gel method typically utilizes aluminum alkoxides, inorganic aluminum salts, or this compound itself as precursors.

The general stages of the sol-gel process are:

Hydrolysis: The precursor reacts with water to form hydrolyzed species.

Polycondensation: The hydrolyzed molecules condense to form a network, resulting in a sol.

Gelation: The sol further condenses to form a continuous solid network (a gel) enclosing the solvent.

Aging: The gel network is strengthened.

Drying: The solvent is removed from the gel network.

Calcination: The dried gel is heated to high temperatures to form the final oxide material.

Aluminum alkoxides, such as aluminum isopropoxide, are common precursors. Their hydrolysis and polycondensation can be controlled to yield either boehmite or amorphous aluminum monohydroxide, depending on the reaction temperature. uri.edu The use of different hydrated inorganic aluminum salts like aluminum nitrate, aluminum chloride, and aluminum sulfate (B86663) in an aqueous medium at 80 °C has been shown to produce pseudoboehmite. mdpi.com

The pH of the reaction medium plays a crucial role in the sol-gel synthesis of AlOOH. The hydrolysis of aluminum salts in basic conditions leads to the formation of this compound gels. uri.edu The gelation of aluminum hydroxide sols obtained from aluminum sec-butoxide is influenced by pH, temperature, and aging time. Stable sols can be readily obtained in acidic conditions, and the resulting gels can have a boehmite-like structure. researchgate.net

Synthesis from Aluminum-Containing Waste Materials

The synthesis of this compound from aluminum-containing waste materials presents a sustainable and cost-effective approach. Various waste streams, including aluminum dross from the aluminum smelting process, aluminum foil waste, and aluminum can seals, can be utilized as raw materials.

A common method involves the leaching of aluminum from the waste material, followed by precipitation to form aluminum hydroxide. Both acidic and alkaline leaching processes can be employed.

Acid Leaching: Aluminum foil waste can be digested in hydrochloric acid (HCl) to form aluminum chloride (AlCl₃). Subsequently, the addition of a base, such as sodium hydroxide (NaOH), precipitates aluminum hydroxide. The concentration of HCl and the final pH of the precipitation step are critical parameters that affect the yield of the product. researchgate.netresearchgate.net Similarly, aluminum can seals can be digested in an acid solution to obtain a solution of Al³⁺ ions, from which boehmite is precipitated by adjusting the pH with NaOH. scispace.commdpi.com

Alkaline Leaching: Aluminum dross can be treated with a sodium hydroxide solution to dissolve the aluminum and aluminum oxide, forming sodium aluminate. The subsequent neutralization of the sodium aluminate solution, for instance with carbon dioxide, leads to the precipitation of aluminum hydroxide. nih.govacs.org This process is similar to the Bayer process used for alumina production from bauxite.

These methods not only provide a route for the synthesis of valuable AlOOH but also contribute to the recycling and valorization of industrial and post-consumer waste. The synthesized aluminum hydroxide can then be calcined to produce alumina (Al₂O₃) for various applications. researchgate.netacs.orgnih.gov

| Waste Material | Leaching Agent | Precipitating Agent | Synthesized Product |

| Aluminum Foil Waste | Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) | Aluminum Hydroxide |

| Aluminum Can Seals | Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) | Boehmite (γ-AlO(OH)) |

| Aluminum Dross | Sodium Hydroxide (NaOH) | Carbon Dioxide (CO₂) | Aluminum Hydroxide |

This table summarizes different approaches for synthesizing this compound from various aluminum-containing waste materials.

Oxidation of Metallic Nanoparticles for AlOOH Formation

The formation of this compound can be achieved through the controlled oxidation of metallic aluminum nanoparticles. This method offers a direct route to AlOOH nanostructures by reacting aluminum nanoparticles with an oxidizing agent, typically water. The reaction of aluminum with water is spontaneous due to aluminum's high reduction potential, but it is often hindered by a passivating oxide layer that forms on the aluminum surface. mdpi.com

A simple and environmentally friendly method involves the wet oxidation of AlN/Al composite nanoparticles. By varying the wet oxidation conditions, aluminum hydroxides with different phase compositions and morphologies can be synthesized. iaea.orgosti.gov For instance, the reaction of poly(epoxyhexane)-capped aluminum nanoparticles with water at ambient temperatures leads to the formation of Al(OH)₃. mdpi.com

The mechanism of aluminum nanoparticle oxidation in water can occur in two regimes. Below the melting point of aluminum, slow oxidation proceeds through the diffusion of the oxidant through the aluminum oxide shell. Above the melting point, a faster oxidation regime is observed where both aluminum and the oxidant diffuse through the oxide shell, enhancing the reaction rate. researchgate.net The reaction of aluminum powder with water at elevated temperatures and pressures (hydrothermal oxidation) can also be used to prepare pure boehmite and its mixtures with α-Al₂O₃. researchgate.net

Template-Assisted and Soft-Templating Synthesis Routes

Template-assisted synthesis is a powerful technique for controlling the nanostructure of materials. This approach utilizes a pre-existing template with desired nanoscale features to direct the formation of the final material. Both hard and soft templates can be employed for the synthesis of nanostructured this compound.

Hard-Templating: This method involves the use of a solid, pre-formed template, such as mesoporous silica (B1680970) or carbon. The precursor solution is infiltrated into the pores of the template, followed by conversion to the desired material and subsequent removal of the template, typically by etching. This process creates a negative replica of the template. For example, mesoporous carbon has been used as a hard template to synthesize ordered mesoporous alumina. nih.govrsc.org

Soft-Templating: This approach utilizes self-assembling molecules, such as surfactants or block copolymers, as structure-directing agents. These molecules form micelles or liquid-crystalline phases in solution, which act as templates for the forming inorganic material. The interactions between the template and the inorganic precursors are typically weak, involving electrostatic or hydrogen bonding. rsc.org

Surfactants are commonly used as soft templates in the synthesis of mesostructured alumina. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can direct the formation of various boehmite nanostructures, including flower-like architectures, flakes, rods, and wires, by controlling parameters such as CTAB concentration, reaction time, temperature, and pH. researchgate.net The removal of the soft template is usually achieved through calcination or solvent extraction. rsc.org The use of non-ionic surfactants, such as Tween-40, in a co-precipitation method has also been reported for the synthesis of mesoporous alumina. rsc.org

| Template Type | Example | Resulting AlOOH Structure |

| Hard Template | Mesoporous Carbon | Ordered Mesoporous Alumina |

| Soft Template | Cetyltrimethylammonium Bromide (CTAB) | Nanorods, Nanowires, Nanoflakes, Flower-like Architectures |

| Soft Template | Tween-40 (Non-ionic surfactant) | Mesoporous Alumina |

This table provides examples of hard and soft templates used in the synthesis of nanostructured this compound and the resulting morphologies.

Advanced Characterization Techniques and Spectroscopic Analysis

Diffraction-Based Structural Elucidation

Diffraction techniques are fundamental in determining the atomic arrangement within crystalline materials. By analyzing the patterns of scattered X-rays or neutrons, researchers can identify the specific phases of aluminum oxide hydroxide (B78521) present, assess their crystallinity, and obtain detailed structural models.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary tool for the characterization of aluminum oxide hydroxide. It is instrumental in identifying the different polymorphic forms, such as gibbsite, bayerite, and boehmite, and for monitoring phase transformations that occur under different conditions, such as heat treatment. mdpi.comresearchgate.net The technique works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a fingerprint for the crystalline phases present.

The crystallinity of this compound, which refers to the degree of structural order, can also be determined from XRD data. mdpi.com Highly crystalline materials produce sharp, well-defined diffraction peaks, while amorphous or poorly crystalline materials result in broad, diffuse halos. sci-hub.seupb.ro For instance, the transition of amorphous aluminum hydroxide to crystalline phases like γ-Al2O3 and subsequently α-Al2O3 can be tracked by the sharpening and emergence of new peaks in the XRD patterns at increasing calcination temperatures. ekb.egufrn.br

The Rietveld method, a powerful technique for analyzing powder diffraction data, can be employed to refine the crystal structure and quantify the phase composition in multiphase samples. mdpi.com This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, atomic positions, and the relative abundance of each phase. psu.edu

Key Research Findings from XRD Analysis:

Different synthesis conditions, such as pH, influence the resulting phase of aluminum hydroxide. For example, precipitation at pH 5 and 6 can yield amorphous aluminum hydroxide, while at pH 7, boehmite is formed. researchgate.net

The thermal decomposition of gibbsite (Al(OH)3) has been studied extensively using XRD, revealing a sequence of transformations to boehmite and various transition aluminas. mdpi.com

The particle size of the initial aluminum hydroxide can influence the temperature of phase transitions. mdpi.com

XRD analysis of crumpled aluminum hydroxide nanosheets revealed them to be the boehmite form (AlOOH). acs.org

Interactive Data Table: Phase Transformations of Aluminum Hydroxide based on XRD

| Initial Material | Treatment | Resulting Phases Identified by XRD | Reference |

|---|---|---|---|

| Amorphous Aluminum Hydroxide (precipitated at pH 5-6) | Calcination at 950 °C | α-Al2O3 | researchgate.net |

| Boehmite (precipitated at pH 7) | Calcination at 950 °C | γ-Al2O3 → α-Al2O3 | researchgate.net |

| Gibbsite (Al(OH)3) | Calcination at low temperatures (e.g., 260 °C) | Amorphous phases, unconverted gibbsite, small amounts of boehmite | mdpi.com |

| Gibbsite (Al(OH)3) | Calcination at 400 °C | Mixture of boehmite and γ-Al2O3 | mdpi.com |

| Aluminum Nitrate and Glycine | Auto-combustion followed by calcination at 800 °C | γ-Al2O3 | ekb.eg |

| Aluminum Nitrate and Glycine | Auto-combustion followed by calcination at 1000 °C | α-Al2O3 | ekb.eg |

Synchrotron X-ray Diffraction and Neutron Powder Diffraction

For more detailed structural investigations, particularly for complex or poorly crystalline materials, synchrotron X-ray diffraction and neutron powder diffraction offer significant advantages over conventional laboratory XRD.

Synchrotron X-ray Diffraction utilizes the extremely bright and collimated X-ray beams produced by a synchrotron source. This high intensity allows for rapid data collection and the ability to study very small samples or track fast kinetic processes, such as phase transformations in real-time (in situ studies). iaea.orgosti.govcapes.gov.br In the study of this compound, synchrotron XRD has been used to investigate the hydrothermal transformation of related calcium aluminate hydrates, identifying intermediate phases that would be difficult to observe with conventional XRD. iaea.orgosti.govcapes.gov.br It has also been employed to study the interaction of this compound surfaces with other ions, revealing the formation of new surface precipitates. nih.gov

Neutron Powder Diffraction is a complementary technique to XRD. Neutrons are scattered by the atomic nucleus, whereas X-rays are scattered by electrons. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light elements like hydrogen, which is a key component of this compound. geoscienceworld.org This capability is crucial for accurately determining the positions of hydroxyl groups and understanding the hydrogen bonding network within the crystal structure. osti.gov For example, neutron diffraction studies have been instrumental in refining the crystal structure of δ-Al(OH)3, revealing a different space group than previously determined by X-ray diffraction alone. geoscienceworld.org

Key Research Findings from Synchrotron and Neutron Diffraction:

In situ synchrotron XRD has elucidated the reaction mechanisms of hydrothermal transformations involving aluminum hydroxide. iaea.orgosti.govcapes.gov.br

Neutron powder diffraction was used to precisely determine the positions of hydrogen atoms in the structure of akdalaite (Al10O14(OH)2), a compound related to aluminum oxide-hydroxides. osti.gov

A neutron diffraction study of δ-Al(OD)3 (deuterated form) revealed an orthorhombic crystal system with the space group P212121, correcting previous assignments based on X-ray data. geoscienceworld.org

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the size, shape, and surface features of this compound particles. This morphological information is directly linked to the material's properties and performance in various applications.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology

Scanning Electron Microscopy (SEM) provides high-magnification images of the surface of a material. mdpi.com It works by scanning a focused beam of electrons over the sample and detecting the secondary electrons emitted from the surface. This allows for the detailed visualization of particle shape, size distribution, and surface texture. epa.gov SEM has been widely used to observe the morphology of this compound synthesized under different conditions, revealing structures such as floccules, blowballs, and irregular agglomerates depending on the pH of precipitation. researchgate.net

Field Emission Scanning Electron Microscopy (FESEM) is an advanced version of SEM that uses a field-emission gun as the electron source. grafiati.com This provides a much brighter and more coherent electron beam, resulting in significantly higher resolution and the ability to image at lower accelerating voltages, which can be beneficial for delicate or non-conductive samples. researchgate.net FESEM has been used to examine the well-defined porous structures of anodic aluminum oxide supports and the morphology of various alumina (B75360) nanostructures. ekb.egresearchgate.netd-nb.info

Key Research Findings from SEM and FESEM:

SEM images have shown that the morphology of aluminum hydroxide particles changes from ultrafine floccules to 50 nm blowballs and then to 150 nm irregular agglomerates as the pH of precipitation increases. researchgate.net

FESEM has been used to visualize the rounded-corner shape and strong agglomeration tendency of as-synthesized aluminum hydroxide and γ-alumina nanoparticles. d-nb.info

In situ SEM has been employed to observe crack initiation and propagation in hydroxide films formed on aluminum alloys. mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the visualization of the internal structure of materials. iaea.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the transmitted electrons. This technique can reveal details about the size, shape, and arrangement of nanoparticles. acs.orgnih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful extension of TEM that allows for the imaging of the atomic lattice of a crystalline material. osti.gov By resolving the individual columns of atoms, HRTEM provides direct information about the crystal structure, defects, and interfaces at the nanoscale. acs.org For instance, HRTEM has been used to show the disordered multidomain structure of crumpled boehmite nanosheets and to identify the crystal lattice spacing in MgAl2O4 nanorods and nanoplatelets derived from a layered double hydroxide precursor. acs.orgnih.gov

Key Research Findings from TEM and HRTEM:

TEM studies revealed that this compound nanoparticles obtained from the oxidation of aluminum in different alcohols can form flakes and membranes with sizes around 200 nm (methanol) and 50 nm (propanol). researchgate.net

HRTEM analysis of crumpled boehmite nanosheets showed a disordered multidomain structure with domain sizes of about 5 nm. acs.org

HRTEM has been used to observe the one-dimensional crystalline structure of fibrous pseudoboehmite, revealing ribbon-like structures that are only two layers of an Al-O octahedral double-sheet thick. pnas.org

TEM and HRTEM have been instrumental in confirming the retention of 2D sheet-like and 1D fibrous morphologies of γ-AlOOH even after high-temperature conversion to γ-Al2O3. qut.edu.au

Interactive Data Table: Nanostructural Details from TEM/HRTEM

| Material | Technique | Observation | Reference |

|---|---|---|---|

| Crumpled AlOOH Nanosheets | HRTEM | Disordered multidomain structure, domain size ~5 nm | acs.org |

| γ-Al2O3 Nanoparticles | TEM | Low degree of agglomeration, average crystallite size ~5.8 nm | ekb.eg |

| α-Al2O3 Nanoparticles | TEM | Low degree of agglomeration, average crystallite size ~15 nm | ekb.eg |

| Fibrous Pseudoboehmite (γ-AlOOH) | HRTEM | 1D crystalline structure, ribbon-like, two layers of Al-O octahedral double sheet | pnas.org |

| MgAl2O4 Nanorods (from LDH) | HRTEM | Crystal lattice space of 0.282 nm | nih.gov |

| MgAl2O4 Nanoplatelets (from LDH) | HRTEM | Crystal lattice space of 0.287 nm | nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with atomic or near-atomic resolution. uni-osnabrueck.deoamjms.euresearchgate.net It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a topographical map. chalcogen.ro AFM is particularly useful for characterizing the surface roughness and texture of materials. chalcogen.romdpi.com It has been used to study the surface topography of composites containing aluminum hydroxide and to analyze the surface roughness of thin films. mdpi.com

Key Research Findings from AFM:

AFM has been used to describe the surface topography of composite films containing aluminum hydroxide fillers. mdpi.com

The technique has been employed to measure the nanometric dimensional surface roughness and visualize the nano-texture of deposited thin films. chalcogen.ro

AFM images have revealed the nominal thicknesses of 2D sheets (~1.2 nm) and 1D fibers (~2.3 nm) of γ-AlOOH. qut.edu.au

Spectroscopic Investigations of Chemical Bonding and Local Structure

Spectroscopic techniques are indispensable for elucidating the chemical bonding environments and local atomic arrangements within this compound polymorphs like boehmite (γ-AlO(OH)) and gibbsite (α-Al(OH)₃). These methods provide detailed insights into the nature of hydroxyl groups, surface composition, and structural coordination.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Analysis

FTIR spectroscopy is a powerful, non-destructive technique used to identify the vibrational modes of functional groups, making it particularly sensitive to the hydroxyl (OH) groups in this compound. The position, intensity, and width of the absorption bands in an FTIR spectrum provide detailed information about the bonding environment, including the presence of distinct types of OH groups and the extent of hydrogen bonding.

In boehmite (γ-AlOOH) , the structure consists of double layers of edge-sharing AlO₆ octahedra, with hydroxyl groups located on the surface of these layers. Its FTIR spectrum is characterized by specific absorption bands corresponding to OH stretching and bending vibrations. Typically, two strong, sharp bands are observed in the high-wavenumber region at approximately 3281-3302 cm⁻¹ and 3076-3100 cm⁻¹, which are assigned to the asymmetric and symmetric stretching vibrations of the interlayer OH groups, respectively. acs.orgnih.govjkcs.or.kr The significant splitting between these bands is attributed to strong hydrogen bonding within the layered structure. pnnl.gov In the lower frequency region, bands around 1151-1161 cm⁻¹ and 1070-1074 cm⁻¹ are attributed to Al-O-H bending modes. jkcs.or.krrsc.orgmdpi.com A band near 1630-1648 cm⁻¹ is often present, corresponding to the H-O-H bending mode of adsorbed or physisorbed water molecules. researchgate.netrsc.org The bands in the 479-742 cm⁻¹ range are assigned to the vibrations of Al-O bonds within the AlO₆ octahedral units. jkcs.or.krrsc.org

Gibbsite (α-Al(OH)₃) has a structure where layers of edge-sharing Al(OH)₆ octahedra are linked by hydrogen bonds. This results in a more complex FTIR spectrum compared to boehmite, with multiple, distinct OH groups. The hydroxyl stretching region (3300-3700 cm⁻¹) typically shows several sharp bands. researchgate.net Common peaks are observed around 3620 cm⁻¹, 3525 cm⁻¹, 3465 cm⁻¹, and a doublet near 3373-3394 cm⁻¹. jkcs.or.krresearchgate.neticm.edu.pl These multiple peaks arise from the six crystallographically unique OH groups within the gibbsite unit cell, which can be categorized into two main types: those forming intralayer hydrogen bonds and those forming interlayer hydrogen bonds. researchgate.neticm.edu.pl The hydroxyl deformation or bending modes for gibbsite appear in the 915-1060 cm⁻¹ region. jkcs.or.krresearchgate.net

The analysis of these FTIR spectra allows for the clear differentiation between this compound polymorphs and provides insight into their crystallinity and the presence of adsorbed water. researchgate.netgeoscienceworld.org

Table 1: Characteristic FTIR Absorption Bands for Boehmite and Gibbsite

| Vibrational Mode | Boehmite (γ-AlOOH) Wavenumber (cm⁻¹) | Gibbsite (α-Al(OH)₃) Wavenumber (cm⁻¹) | Assignment |

| OH Stretching | 3281 - 3316 | 3614 - 3621 | Intralayer OH Stretching |

| OH Stretching | 3076 - 3100 | 3523 - 3528 | Asymmetric/Symmetric OH Stretching |

| OH Stretching | - | 3463 - 3468 | Interlayer OH Stretching |

| OH Stretching | - | 3373 - 3395 | Interlayer OH Stretching (H-bonded) |

| H₂O Bending | 1628 - 1648 | 1644 | Physisorbed Water |

| Al-O-H Bending | 1070 - 1161 | 915 - 1023 | OH Deformation |

| Al-O Stretching | 479 - 742 | 516 - 666 | AlO₆ Vibrations |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS is particularly useful for distinguishing between different oxygen environments (oxide vs. hydroxide) and for confirming the oxidation state of aluminum.

High-resolution XPS scans of the Al 2p region for aluminum oxide hydroxides like boehmite and gibbsite typically show a single primary peak. qut.edu.aunih.gov The binding energy for the Al 2p peak is generally found in the range of 73.9 to 74.4 eV. qut.edu.aunih.govpreprints.org This value is characteristic of aluminum in the +3 oxidation state (Al³⁺) bonded to oxygen. While differentiation between various (oxy)hydroxide phases based solely on the Al 2p peak is difficult due to the very similar binding energies, the O 1s spectrum provides more detailed chemical state information. qut.edu.auxpsfitting.com

The O 1s core level spectrum is more complex and can be deconvoluted into multiple component peaks, representing different chemical environments for the oxygen atoms. Three main components are typically identified:

Oxide (O²⁻): A peak with a binding energy of approximately 530.6 eV is attributed to oxygen atoms in the crystal lattice (Al-O-Al bonds). qut.edu.aunih.gov

Hydroxide (OH⁻): A peak at a higher binding energy, around 531.8-531.9 eV, corresponds to hydroxyl groups present in the crystal structure or on the surface (Al-O-H). qut.edu.aunih.gov

Adsorbed Water (H₂O): A third peak, typically found at the highest binding energy of about 533.0-533.2 eV, is assigned to physisorbed or adsorbed water molecules on the material's surface. qut.edu.aunih.gov

By analyzing the relative areas of these deconvoluted peaks, the ratio of oxide to hydroxide on the surface can be quantified, allowing for a distinction between boehmite (AlO(OH)) and more fully hydroxylated forms like gibbsite (Al(OH)₃) or surface-hydrated alumina. qut.edu.auresearchgate.net

Table 2: Typical XPS Binding Energies for this compound

| Element/Orbital | Component | Binding Energy (eV) | Associated Species |

| Al 2p | Al³⁺ | 73.9 - 74.4 | Al in Al-O bonding environment |

| O 1s | O²⁻ | ~530.6 | Lattice Oxygen (Al-O-Al) |

| O 1s | OH⁻ | ~531.9 | Hydroxyl Groups (Al-OH) |

| O 1s | H₂O | ~533.0 | Adsorbed/Surface Water |

Raman Spectroscopy

Raman spectroscopy, another vibrational spectroscopy technique, is complementary to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to symmetric, non-polar bonds. For aluminum oxide hydroxides, Raman spectroscopy provides valuable information on the Al-O and O-H framework vibrations.

The Raman spectrum of gibbsite is characterized by several distinct and sharp bands. In the hydroxyl stretching region, intense bands are typically observed at approximately 3619, 3523, 3433, and 3363 cm⁻¹. qut.edu.au The low-frequency region shows a complex pattern with multiple bands, including key vibrations at around 539, 568, and 306 cm⁻¹, which relate to Al-O-Al deformation and stretching modes. qut.edu.auresearchgate.net

Boehmite exhibits a simpler Raman spectrum. In the high-wavenumber region, it shows two strong bands around 3223-3280 cm⁻¹ and 3075-3090 cm⁻¹, corresponding to the symmetric and antisymmetric hydroxyl stretching modes. qut.edu.au The low-frequency region is dominated by a few characteristic bands, notably around 674, 495, and 360 cm⁻¹. qut.edu.au

The differences in the number and position of Raman bands allow for the clear identification and differentiation of gibbsite and boehmite. researchgate.netdntb.gov.ua The technique can also be used to study phase transformations in-situ, for example, by monitoring the disappearance of gibbsite peaks and the emergence of boehmite peaks upon heating.

Table 3: Characteristic Raman Bands for Boehmite and Gibbsite

| Region | Boehmite (γ-AlOOH) Wavenumber (cm⁻¹) | Gibbsite (α-Al(OH)₃) Wavenumber (cm⁻¹) | Assignment |

| OH Stretching | 3223 - 3280 | 3619 | OH Symmetric/Antisymmetric Stretch |

| OH Stretching | 3075 - 3090 | 3523 | OH Symmetric/Antisymmetric Stretch |

| OH Stretching | - | 3433 | OH Symmetric/Antisymmetric Stretch |

| OH Stretching | - | 3363 | OH Symmetric/Antisymmetric Stretch |

| Low Frequency | 674 | 539, 568 | Al-O-Al Deformation |

| Low Frequency | 495 | 306, 321 | Al-O Stretching / Lattice Vibrations |

| Low Frequency | 360 | 242, 255 | Al-O Stretching / Lattice Vibrations |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the local coordination environment of specific nuclei, such as ²⁷Al and ¹H, in crystalline and amorphous materials.

²⁷Al MAS NMR (Magic Angle Spinning) is highly effective for characterizing the coordination of aluminum atoms. Aluminum in oxides and hydroxides is typically found in four-fold (tetrahedral, Al(IV)), five-fold (pentahedral, Al(V)), or six-fold (octahedral, Al(VI)) coordination with oxygen. These different coordination environments give rise to distinct chemical shifts in the ²⁷Al NMR spectrum. researchgate.net

Octahedral Al(VI): Resonances typically appear in the range of -5 to 15 ppm. geoscienceworld.orgresearchgate.net Both gibbsite and boehmite exclusively feature octahedrally coordinated aluminum, exhibiting primary peaks around 10-11.4 ppm for bayerite/boehmite and two distinct peaks for gibbsite. nih.govgeoscienceworld.org

Tetrahedral Al(IV): Resonances are found further downfield, between 60 and 90 ppm. researchgate.net

Pentahedral Al(V): Resonances occur at an intermediate position, around 27-35 ppm.

In pure, well-crystallized boehmite and gibbsite , the ²⁷Al MAS NMR spectra show signals corresponding only to Al(VI) sites. nih.govgeoscienceworld.org For example, a study on synthesized boehmite showed a predominant Al(VI) peak at ~10 ppm. geoscienceworld.org Gibbsite shows two crystallographically distinct Al(VI) sites. geoscienceworld.org The appearance of Al(IV) or Al(V) signals during thermal treatment can indicate the formation of transition aluminas. rsc.org

¹H MAS NMR provides complementary information about the proton environments. The ¹H CRAMPS (Combined Rotation and Multiple Pulse Spectroscopy) spectrum of boehmite shows a single peak around 8.8 ppm, attributed to protons in Al₂OH groups. acs.org In contrast, gibbsite displays a more complex spectrum with three peaks at approximately 5.8, 4.3, and 2.9 ppm, corresponding to its different crystallographic proton sites. acs.org

Table 4: Solid-State NMR Chemical Shifts for Boehmite and Gibbsite

| Technique | Polymorph | Chemical Shift (ppm) | Assignment |

| ²⁷Al MAS NMR | Boehmite (γ-AlOOH) | ~10 | Octahedral Al (Al(VI)) |

| ²⁷Al MAS NMR | Gibbsite (α-Al(OH)₃) | ~10 and ~5 | Two distinct Octahedral Al (Al(VI)) sites |

| ¹H MAS NMR | Boehmite (γ-AlOOH) | ~8.8 | Protons in Al₂OH groups |

| ¹H MAS NMR | Gibbsite (α-Al(OH)₃) | 5.8, 4.3, 2.9 | Three distinct proton environments |

UV-Vis Spectroscopy and Photoluminescence Studies

UV-Visible (UV-Vis) spectroscopy and photoluminescence (PL) spectroscopy are used to investigate the optical properties and electronic structure of materials, including their band gap energy and defect states.

For this compound, UV-Vis absorption spectra can be used to determine the optical band gap. Studies on boehmite (γ-AlOOH) nanostructures have reported band gap energies that vary with morphology, with values evaluated to be in the range of 5.30 eV to 5.87 eV. rsc.org DFT calculations have suggested a direct energy bandgap for γ-AlOOH of around 4.51 eV. researchgate.net

Photoluminescence studies reveal information about radiative recombination processes, which are often linked to structural defects or impurities. Aluminum hydroxide and boehmite nanostructures can exhibit strong PL emissions. For instance, boehmite-like structures have shown a broad and intense blue emission band centered around 406 nm, which can be attributed to anion vacancies (F and F+ centers). researchgate.netsci-hub.se Other studies report that depending on the synthesis method and morphology, boehmite can exhibit strong PL emission, with intensity influenced by surface defects that can act as non-radiative recombination centers. rsc.org The presence of trace impurities, such as Cr³⁺, can also lead to characteristic emission lines, particularly after thermal transformation to α-Al₂O₃. jkcs.or.krresearchgate.net The PL properties can be tailored by synthesis conditions, leading to emissions from greenish-blue to yellow. sci-hub.se

Thermal Analysis for Transformation Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are crucial for studying the thermal stability and decomposition pathways of this compound. These methods monitor changes in mass (TGA) and heat flow (DTA/DSC) as a function of temperature.

The thermal decomposition of gibbsite (Al(OH)₃) occurs in multiple steps. icm.edu.plcerist.dz

Dehydroxylation to Boehmite: The first major endothermic peak in DTA/DSC curves, typically occurring between 215°C and 260°C (around 519 K), corresponds to the partial dehydroxylation of gibbsite to form boehmite (Al(OH)₃ → AlO(OH) + H₂O). icm.edu.plmdpi.comscielo.br

Transformation to Transition Alumina: A second, larger endothermic event is observed at higher temperatures, around 300-320°C (around 585 K), which involves the transformation of the remaining gibbsite and newly formed boehmite into transition aluminas like chi (χ)-Al₂O₃ or gamma (γ)-Al₂O₃. icm.edu.plmdpi.com The total mass loss for the complete dehydration of gibbsite to alumina is theoretically 34.6%. scielo.br

The thermal decomposition of boehmite (AlO(OH)) occurs at a higher temperature than the initial decomposition of gibbsite. A single major endothermic peak is observed in the DTA/DSC curve, typically between 480°C and 550°C (around 815 K), corresponding to its dehydroxylation to form gamma-alumina (2AlO(OH) → γ-Al₂O₃ + H₂O). researchgate.neticm.edu.pl The theoretical mass loss for this transformation is 15%. researchgate.netscielo.br

These transformation temperatures can be influenced by factors such as particle size, crystallinity, heating rate, and the surrounding atmosphere (e.g., water vapor pressure). scielo.br Studies have also shown that exposure to ionizing radiation can increase the activation energy for thermal decomposition, making the materials more stable against dehydration. pnnl.gov

Table 5: Thermal Transformation Behavior of Gibbsite and Boehmite

| Starting Material | Temperature Range (°C) | Event (Endothermic Peak) | Product(s) | Associated Mass Loss (%) |

| Gibbsite (α-Al(OH)₃) | ~215 - 260 | Partial dehydroxylation | Boehmite (AlO(OH)) + χ-Al₂O₃ | ~5-6 |

| Gibbsite (α-Al(OH)₃) | ~300 - 320 | Main dehydroxylation | χ-Al₂O₃ / γ-Al₂O₃ | Total ~34.6% |

| Boehmite (γ-AlOOH) | ~480 - 550 | Dehydroxylation | γ-Al₂O₃ | ~15.0% |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), often coupled with Differential Scanning Calorimetry (DSC), are fundamental techniques for studying the thermal decomposition of this compound. azom.com TGA measures the change in mass of a sample as a function of temperature, while DTA/DSC measures the difference in temperature or heat flow between a sample and a reference material. semanticscholar.org These analyses reveal critical information about the material's thermal stability, hydration levels, and phase transformations.

The thermal decomposition of boehmite (γ-AlOOH) is a well-documented process. capes.gov.br As the material is heated, it undergoes a series of changes. Initially, a slight mass loss occurs at lower temperatures (up to ~264°C), corresponding to the removal of physically adsorbed water. scispace.com The primary decomposition event is the dehydroxylation of boehmite to form transition aluminas, primarily gamma-alumina (γ-Al₂O₃). researchgate.netmdpi.com This transformation is typically observed as a significant, sharp endothermic peak in DTA/DSC curves and a corresponding mass loss in the TGA curve, generally occurring between 400°C and 600°C. scispace.comresearchgate.netceramics-silikaty.cz

The theoretical mass loss for the conversion of pure AlOOH to Al₂O₃ is approximately 15%. researchgate.netceramics-silikaty.cz However, experimental values can vary based on the sample's crystallinity, particle size, and the presence of amorphous phases or other hydroxides like gibbsite. mdpi.com For instance, TGA results for boehmite prepared by hydrothermally assisted sol-gel processing show a weight loss of about 15% in the 400-700°C range, which aligns with the theoretical value for the conversion to γ-alumina. ceramics-silikaty.cz DTA/DSC analysis of boehmite often shows a distinct endothermic peak corresponding to this dehydroxylation. For example, one study reported this peak at approximately 426°C, while another observed it closer to 500°C. semanticscholar.orgmdpi.com Further heating to much higher temperatures (above 1000°C) leads to the transformation of transition aluminas into the most stable form, alpha-alumina (α-Al₂O₃). scispace.comucm.es

Table 1: Thermal Analysis Data for this compound (Boehmite)

| Temperature Range (°C) | Mass Loss (%) | Observed Event (DTA/DSC) | Transformation | Source |

|---|---|---|---|---|

| ~100 - 264 | Variable (minor) | Endothermic | Removal of adsorbed water | scispace.com |

| ~400 - 520 | ~15 | Strong Endothermic | Dehydroxylation (γ-AlOOH → γ-Al₂O₃) | researchgate.netmdpi.comceramics-silikaty.cz |

| >1000 | Minimal | Exothermic | Phase transition (γ-Al₂O₃ → α-Al₂O₃) | scispace.comucm.es |

Surface Area and Porosity Assessment (N₂ Adsorption-Desorption)

The specific surface area and porosity of this compound are critical parameters, especially for applications in catalysis, adsorption, and as fillers. These properties are most commonly determined by nitrogen (N₂) adsorption-desorption analysis at 77 K (liquid nitrogen temperature). diva-portal.org The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area (S_BET). scispace.com The pore size distribution and pore volume are typically derived from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) model. scispace.com

This compound materials, particularly those synthesized via sol-gel or hydrothermal methods, can exhibit high specific surface areas. scispace.com For example, boehmite prepared by hydrothermally assisted sol-gel processing at 100°C (373 K) can have a surface area of 326 m²/g. ceramics-silikaty.cz Other studies on precipitated boehmites report S_BET values in the range of 220–300 m²/g. scispace.com The morphology of the material, such as nanofibers or nanosheets, significantly influences these values.

The N₂ adsorption-desorption isotherms for mesoporous boehmite typically show a Type IV or V isotherm with a hysteresis loop, which is characteristic of materials with mesopores (2-50 nm). scispace.comresearchgate.net The shape of the hysteresis loop can provide additional information about the pore geometry. For instance, granulated boehmite has been reported with a specific surface area of 297.0 m²/g, which decreased to 144.9 m²/g after granulation with vinyl acetate. nih.gov

Table 2: Surface Area and Porosity Data for this compound

| Material Description | Specific Surface Area (S_BET) (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Source |

|---|---|---|---|---|

| Boehmite (Hydrothermal sol-gel, 100°C) | 326 | Not Reported | Not Reported | ceramics-silikaty.cz |

| Precipitated Boehmite | 220 - 300 | Not Reported | Mesoporous | scispace.com |

| Virgin Boehmite (for granulation) | 297.0 | Not Reported | Not Reported | nih.gov |

| Granulated Boehmite with Vinyl Acetate | 144.9 | Not Reported | Not Reported | nih.gov |

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and molecules in a liquid suspension. horiba.com The technique works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. horiba.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the diffusion speed to the particle size, yielding a hydrodynamic diameter.

DLS is particularly useful for characterizing the particle size distribution (PSD) of colloidal this compound, such as that used in vaccine adjuvants. frontiersin.org The state of agglomeration or aggregation, which significantly impacts the material's reactivity and performance, can be readily assessed. aemhpa.com However, DLS measures the hydrodynamic diameter, which includes any solvent layers or adsorbed species on the particle surface, and the results are often presented as an intensity-weighted distribution, which can be sensitive to the presence of a small number of large agglomerates.

Studies on aluminum hydroxide adjuvants have shown that the particle size distribution is highly dependent on the suspension conditions, such as concentration and the presence of other molecules like proteins. frontiersin.org For example, a commercial aluminum hydroxide adjuvant (Alhydrogel®) showed a median particle size of approximately 2.7 µm in its stock suspension, which changed upon dilution and interaction with proteins. frontiersin.org

Table 3: Representative Particle Size Data for Aluminum Hydroxide from DLS

| Sample Description | Measurement Condition | Median Particle Size (d₅₀) (nm) | Distribution Characteristics | Source |

|---|---|---|---|---|

| Alhydrogel® Adjuvant | Native stock suspension | 2677 ± 120 | Broad monomodal | frontiersin.org |

| Adju-Phos® Adjuvant | Native stock suspension | 7152 ± 308 | Multiple discrete populations | frontiersin.org |

| Alhydrogel® with BSA protein | Vaccine formulation | 4194 ± 466 | Increased size due to protein adsorption | frontiersin.org |

Zeta Potential Measurements for Surface Charge Properties

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. frontiersin.org It is the electric potential at the slipping plane, which is the boundary separating the layer of ions moving with the particle from the bulk dispersant. google.com The surface charge of this compound in an aqueous environment is pH-dependent due to the protonation and deprotonation of surface hydroxyl groups. rsc.org

Zeta potential is typically measured by observing the electrophoretic mobility of particles under an applied electric field. frontiersin.org A high magnitude zeta potential (either positive or negative, e.g., > |30| mV) generally indicates good colloidal stability due to strong electrostatic repulsion between particles. google.com The pH at which the zeta potential is zero is known as the isoelectric point (IEP) or the pristine point of zero charge (p.p.z.c.). tandfonline.compjoes.com At the IEP, the colloidal system is least stable and prone to aggregation.

For this compound (boehmite), the surface is positively charged at pH values below the IEP and negatively charged at pH values above it. pjoes.com The IEP of boehmite is typically in the alkaline range. Studies have reported p.p.z.c. values for boehmite nanofibers to be as high as 11.40 to 11.60. tandfonline.com This high positive charge over a wide pH range (e.g., pH 3-8) is a key property for its use in applications like filtration and adsorption of negatively charged species. tandfonline.com For example, boehmite nanofibers can exhibit a high zeta potential of ≥ 46 mV in aqueous solutions from pH 3 to 8. tandfonline.com

Table 4: Zeta Potential of this compound (Boehmite) Surfaces

| Material Description | pH | Zeta Potential (mV) | Isoelectric Point (IEP) / p.p.z.c. | Source |

|---|---|---|---|---|

| Boehmite Nanofibers | 3 - 8 | ≥ 46 | 11.60 ± 0.15 | tandfonline.com |

| Agglomerated Boehmite Nanofibers | 3 - 8 | ≥ 46 | 11.40 ± 0.15 | tandfonline.com |

| Boehmite Nanolayer | 3 - 8 | ≥ 50 | 11.38 ± 0.15 | tandfonline.com |

| Aluminum Oxide (for comparison) | 3.5 | +39 | ~7.5 | pjoes.com |

| Aluminum Oxide (for comparison) | 10.4 | -36 | ~7.5 | pjoes.com |

Crystallography and Structural Engineering of Aluminum Oxide Hydroxide

Crystal Structures of Boehmite, Diaspore (B1175340), and Pseudoboehmite

The most common polymorphs of aluminum oxide hydroxide (B78521) are boehmite (γ-AlOOH) and diaspore (α-AlOOH). Pseudoboehmite is a poorly crystalline form of boehmite. wikipedia.org These structures are primarily differentiated by the arrangement of their constituent atoms and the nature of the bonding between them.

Octahedral Coordination of Aluminum and Oxygen

In both boehmite and diaspore, the aluminum (Al³⁺) ions are in octahedral coordination with oxygen (O²⁻) and hydroxide (OH⁻) ions. wisc.eduresearchgate.netusda.gov This means each aluminum ion is surrounded by six oxygen/hydroxide ions, forming an octahedron. wisc.eduusda.gov These AlO₆ octahedra are the fundamental building blocks of the crystal structures. wisc.edu

In gibbsite, a related aluminum hydroxide [Al(OH)₃], the Al³⁺ cations are also octahedrally coordinated, sandwiched between two layers of hydroxyl groups. wisc.edu Due to aluminum being a trivalent cation, only two-thirds of the available octahedral sites are occupied, a configuration known as dioctahedral. wisc.eduallen.in

Hydrogen Bonding Networks and Layered Structures

Boehmite possesses a layered, or lamellar, crystal structure with an orthorhombic unit cell. The structure consists of double layers of AlO₆ octahedra, and these layers are held together by hydrogen bonds between the hydroxyl groups of adjacent layers. allen.in This layered arrangement is a defining characteristic of boehmite and influences its properties and applications.

Diaspore also has an orthorhombic crystal structure but is more densely packed than boehmite. Its structure is also built from AlO₆ octahedra, but the hydrogen bonding network is different, leading to a more compact arrangement.

Pseudoboehmite is essentially a finely crystalline or poorly ordered version of boehmite. wikipedia.org It shares the same fundamental layered structure of AlO₆ octahedra but has a higher water content. wikipedia.orgresearchgate.net This excess water is often intercalated between the octahedral layers, leading to a larger spacing between the layers compared to well-crystallized boehmite. wikipedia.orgnih.gov The smaller crystallite size of pseudoboehmite also contributes to its higher water content, as there are more terminal water groups relative to the longer AlOOH chains found in boehmite. wikipedia.org

The table below summarizes the key crystallographic features of these polymorphs.

| Property | Boehmite (γ-AlOOH) | Diaspore (α-AlOOH) | Pseudoboehmite |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic (poorly crystalline) |

| Structure | Layered | Densely packed | Layered with intercalated water |

| Al Coordination | Octahedral (AlO₆) | Octahedral (AlO₆) | Octahedral (AlO₆) |

| Key Feature | Double octahedral layers with interlayer hydrogen bonding | More compact structure than boehmite | Higher water content and larger interlayer spacing than boehmite wikipedia.org |

High-Pressure Polymorphs and Phase Stability under Extreme Conditions

Under extreme pressure and temperature, aluminum oxide hydroxide undergoes phase transitions to form new, denser polymorphs. The study of these high-pressure phases is crucial for understanding the behavior of hydrous minerals in geological processes, such as in the Earth's mantle. aps.org

One significant high-pressure polymorph is δ-AlOOH, which can be synthesized from diaspore or boehmite at high pressures and temperatures. aps.orgmdpi.com Experimental and theoretical studies have shown that δ-AlOOH is stable over a wide range of pressures, potentially up to 170 GPa. researchgate.net At approximately 10 GPa, δ-AlOOH undergoes a phase transition that increases its symmetry. mdpi.com Further increases in pressure lead to other transformations. For instance, a transition to a pyrite-type AlOOH phase has been predicted to be stable above 170 GPa. aps.orgspring8.or.jp More recent studies have predicted the existence of a monoclinic phase of AlOOH that becomes the most stable form above 340 GPa. aps.org This new phase involves a change in the coordination of aluminum to seven-fold and a disruption of the symmetric hydrogen bonds. aps.org

The stability of these high-pressure hydrous phases has significant implications for the storage and transport of water deep within the Earth and other planets. aps.orgspring8.or.jp The ability of AlOOH to retain its hydrous nature under such extreme conditions suggests it could be a significant reservoir for water in planetary interiors. spring8.or.jp

The table below outlines some of the high-pressure polymorphs of AlOOH and their stability conditions.

| Polymorph | Precursor(s) | Formation/Stability Conditions | Key Structural Features |

| δ-AlOOH | Diaspore, Boehmite | High pressure and temperature (e.g., >20 GPa) aps.orgresearchgate.net | Orthorhombic, stable to very high pressures researchgate.net |

| Pyrite-type AlOOH | δ-AlOOH | Predicted to be stable above 170 GPa aps.orgspring8.or.jp | Cubic structure with symmetric hydrogen bonds aps.org |

| Monoclinic AlOOH | Pyrite-type AlOOH | Predicted to be stable above 340 GPa aps.org | Seven-fold coordinated aluminum, asymmetric hydrogen bonds aps.org |

Morphology Control and Anisotropic Growth Mechanisms

The morphology, or shape, of this compound crystals can be controlled during their synthesis, leading to a variety of nanostructures with tailored properties. This control is achieved by manipulating the reaction conditions and the use of additives, which influence the anisotropic growth of the crystals. Anisotropic growth refers to the preferential growth of a crystal in certain directions over others.

Formation of Nanosheets, Nanorods, Nanofibers, and Nanoribbons

Various methods have been developed to synthesize AlOOH with specific morphologies. For example, AlOOH nanosheets with high surface area can be synthesized by adjusting the synthesis time in the presence of certain polymers. jim.org.cn A simple method for producing nanosheets involves the hydrolysis of aluminum nanopowder in water. researchgate.net Another approach uses graphene oxide as a template to guide the formation of 2D Al₂O₃ nanosheets from an aluminum hydroxide precursor. researchgate.net

Nanorods and nanofibers of boehmite can also be produced through different synthesis routes. scientific.net One method involves the electrolysis of aluminum plates, where the applied voltage influences the resulting phase and morphology. scientific.netresearchgate.net At higher voltages, boehmite nanofibers with a high specific surface area are predominantly formed. scientific.netresearchgate.net Another novel technique utilizes a porous anodic alumina (B75360) film as both a template and starting material to create uniform nanofibers. nih.gov Surfactant-directed crystal growth in the presence of polyethylene (B3416737) oxide can also yield boehmite nanofibers. dtic.mil Furthermore, one-dimensional nanoribbons of pseudoboehmite have been identified, which are essentially two-layer thick ribbons of Al-O octahedral double sheets. pnas.org

Influence of Additives and Intercalation on Crystal Growth

Additives play a crucial role in directing the anisotropic growth of AlOOH crystals. Carboxylic acids, for example, can alter the shape of boehmite crystals from rhombic plates to long hexagonal plates under hydrothermal conditions. semanticscholar.org This is attributed to a "capping effect," where the additive selectively adsorbs onto certain crystal faces, inhibiting their growth and promoting growth on other faces. semanticscholar.orgresearchgate.net The use of certain organic additives like tartaric acid and xylose can favor the precipitation of a single boehmite phase at lower temperatures. researchgate.net The mechanism is thought to involve the formation of complexes that facilitate boehmite nucleation while inhibiting the formation of other phases like gibbsite. researchgate.net

Intercalation, the insertion of molecules or ions into the layered structure of a material, is another strategy to influence crystal properties. In pseudoboehmite, the intercalation of water between the octahedral layers is a natural occurrence. wikipedia.org It is also possible to intercalate other species. For instance, titanium (IV) bislactato dihydroxide has been successfully intercalated into pseudoboehmite, likely through the partial substitution of interlayer hydroxyl groups. researchgate.net This process can lead to the formation of microporous materials with high surface areas. researchgate.net

The table below provides examples of morphology control in AlOOH synthesis.

| Morphology | Synthesis Method | Key Parameters/Additives |

| Nanosheets | Hydrolysis of aluminum nanopowder researchgate.net | Reaction time |

| Nanorods/Nanofibers | Electrolysis of aluminum plates scientific.netresearchgate.net | Applied voltage |

| Nanofibers | Hydrothermal treatment of porous anodic alumina nih.gov | Template-based synthesis |

| Hexagonal Plates | Hydrothermal treatment with additives semanticscholar.org | Carboxylic acids (e.g., octanoic acid) |

| Microporous Material | Intercalation researchgate.net | Titanium (IV) bislactato dihydroxide |

Defect Chemistry and Non-Stoichiometry in AlOOH Structures

The ideal crystalline structures of this compound (AlOOH) polymorphs, such as diaspore and boehmite, are subject to various crystallographic defects. These imperfections, which can be point, line, or planar defects, play a crucial role in determining the material's physical and chemical properties. The presence and concentration of these defects can also lead to non-stoichiometry, where the elemental composition deviates from the ideal 1:1:1 ratio of Al:O:OH.

Point Defects

Point defects are zero-dimensional imperfections in the crystal lattice and are the most common type of defect in AlOOH. They include vacancies, interstitials, and substitutional defects. numberanalytics.comuobabylon.edu.iq

Vacancies: These are sites in the crystal lattice where an atom or ion is missing. In this compound, both aluminum (cation) and oxygen/hydroxyl (anion) vacancies can occur. The formation of vacancies is a thermodynamically driven process. uobabylon.edu.iq Studies on boehmite have suggested the presence of anionic vacancies, which can act as photoluminescent centers. The dehydration process of boehmite can also lead to the formation of hydroxyl group vacancies. researchgate.net

Interstitials: Interstitial defects arise when an atom or ion occupies a site in the crystal lattice that is not typically occupied. In the context of AlOOH, hydrogen interstitials are of particular note. During the dehydration of boehmite, the formation of interstitial hydrogen has been observed. researchgate.nettudelft.nl These interstitial species can significantly influence the material's properties, including its ionic conductivity and reactivity.

Substitutional Defects: This type of defect occurs when a foreign atom replaces an original atom in the lattice. minaprem.com In AlOOH, aluminum ions can be substituted by other trivalent cations of similar size, such as Fe³⁺ or Cr³⁺, which is common in naturally occurring diaspore and boehmite. Similarly, isostructural iron oxyhydroxide (goethite) can incorporate aluminum, leading to non-stoichiometric hydroxyl units. qut.edu.au Such substitutions can alter the lattice parameters and modify the electronic and magnetic properties of the material.

| Type of Point Defect | Description | Example in AlOOH or Related Materials | Potential Impact |

| Anion Vacancy | A missing oxygen or hydroxyl ion from its lattice site. | Observed in boehmite, associated with photoluminescence. | Alters optical and electronic properties. |

| Cation Vacancy | A missing aluminum ion from its lattice site. | Inferred to exist to maintain charge neutrality in the presence of other defects. | Can affect diffusion and ionic conductivity. |

| Hydrogen Interstitial | A hydrogen atom or ion occupying a non-lattice site. researchgate.net | Observed during the dehydration of boehmite. researchgate.nettudelft.nl | Influences ionic conductivity and dehydration kinetics. |

| Substitutional Defect | Replacement of an Al³⁺ ion with another cation (e.g., Fe³⁺). minaprem.comlibretexts.org | Common in natural diaspore and boehmite. | Modifies lattice parameters, electronic, and magnetic properties. qut.edu.au |

Line and Planar Defects

Line defects, or dislocations, are one-dimensional imperfections, while planar defects are two-dimensional. numberanalytics.comsnu.ac.kr

Dislocations: These are disruptions in the regular arrangement of atoms along a line in the crystal lattice. numberanalytics.com While direct observation of dislocations within AlOOH single crystals is not extensively documented in the provided literature, their presence is inferred, particularly in processes like plastic deformation and at the interfaces during phase transformations, such as the dehydration of gibbsite to boehmite. ucl.ac.uk

Planar Defects: These include grain boundaries and stacking faults.

Grain Boundaries: These are interfaces where crystals of different orientations meet. They are inherent in polycrystalline AlOOH materials.